2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone
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Overview
Description
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone is a synthetic organic compound that features a chlorophenyl group, a cyano group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde, malononitrile, and 3-pyridinecarboxaldehyde-d4.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or methanol.
Procedure: The starting materials are mixed and heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone would depend on its specific interactions with molecular targets. Potential mechanisms include:
Molecular Targets: Binding to enzymes or receptors involved in biological pathways.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone: Similar structure but without the deuterium labeling.
2-(4-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone: Similar structure with a different position of the chlorine atom.
2-(3-Bromophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone: Similar structure with a bromine atom instead of chlorine.
Uniqueness
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone is unique due to the presence of deuterium labeling, which can be useful in tracing studies and understanding metabolic pathways.
Properties
IUPAC Name |
2-(3-chlorophenyl)-3-oxo-3-(2,4,5,6-tetradeuteriopyridin-3-yl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-12-5-1-3-10(7-12)13(8-16)14(18)11-4-2-6-17-9-11/h1-7,9,13H/i2D,4D,6D,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCUVXMEZYNGKA-IYPKRFHASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C#N)C(=O)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)C(C#N)C2=CC(=CC=C2)Cl)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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